Sebuthylazine-d5 (ethyl-d5): An In-depth Technical Guide for Researchers
Sebuthylazine-d5 (ethyl-d5): An In-depth Technical Guide for Researchers
This guide provides a comprehensive technical overview of Sebuthylazine-d5 (ethyl-d5), a stable isotope-labeled internal standard critical for the accurate quantification of the herbicide Sebuthylazine. Designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring, this document delves into the chemical structure, physicochemical properties, and practical applications of this essential analytical tool.
Introduction: The Role of Deuterated Standards in Analytical Integrity
In the realm of quantitative analysis, particularly in complex matrices such as environmental and biological samples, achieving accuracy and precision is paramount. Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique that addresses many of the challenges inherent in these analyses, such as matrix effects and variations in sample preparation and instrument response.[1] Stable isotope-labeled internal standards, such as Sebuthylazine-d5 (ethyl-d5), are the cornerstone of this methodology.
By introducing a known quantity of the deuterated analog of the analyte into the sample at the beginning of the analytical workflow, any subsequent loss or variation in signal intensity during extraction, purification, and analysis affects both the analyte and the internal standard equally. This allows for a highly accurate determination of the analyte concentration based on the ratio of the signals from the native and labeled compounds.
Chemical Structure and Properties
Sebutylazine-d5 (ethyl-d5) is a deuterated form of the triazine herbicide Sebuthylazine. The deuterium labeling is specifically on the ethyl group, which provides a distinct mass shift for mass spectrometric detection without significantly altering the chemical and physical behavior of the molecule.
Chemical Structure
The chemical structure of Sebuthylazine-d5 (ethyl-d5) is characterized by a triazine ring substituted with a chlorine atom, a sec-butylamino group, and a deuterated ethylamino group.
Caption: Chemical structure of Sebuthylazine-d5 (ethyl-d5).
Physicochemical Properties
The physicochemical properties of Sebuthylazine-d5 (ethyl-d5) are very similar to its non-labeled counterpart, which is a critical requirement for an effective internal standard.
| Property | Value | Source |
| Chemical Formula | C₉H₁₁D₅ClN₅ | [2] |
| Molecular Weight | 234.74 g/mol | [2] |
| CAS Number | 1219805-56-7 | [2][3][4][5] |
| Unlabeled CAS Number | 7286-69-3 | [3][4] |
| Appearance | Solid | [6] |
| Isotopic Enrichment | ≥98 atom % D | [7] |
| Storage Temperature | Hygroscopic, -20°C Freezer, Under inert atmosphere | [6] |
| Solubility | Slightly soluble in Benzene, Chloroform, DMSO, Methanol | [6] |
| Stability | Moisture Sensitive | [6] |
Synthesis of Sebuthylazine-d5 (ethyl-d5)
A plausible synthetic route would start with cyanuric chloride, a common precursor for triazine herbicides. The chlorine atoms on the triazine ring are sequentially substituted with different amine groups. To introduce the deuterated ethyl group, ethyl-d5-amine would be used as a reactant.
Caption: Inferred synthetic pathway for Sebuthylazine-d5 (ethyl-d5).
The synthesis of deuterated N-ethyl amines can be achieved through various methods, including the reduction of deuterated amides or the use of deuterated alkylating agents.[8][9][10][11][12]
Mechanism of Action of the Parent Compound: Sebuthylazine
Sebutylazine, the non-labeled analyte, is a selective herbicide belonging to the triazine class.[13] Its primary mode of action is the inhibition of photosynthesis in susceptible plants.[13] Triazine herbicides block the electron transport chain in photosystem II (PSII) by binding to the D1 protein. This disruption halts the production of ATP and NADPH, which are essential for carbon dioxide fixation and plant growth, ultimately leading to the death of the plant.[14]
Application in Quantitative Analysis: A Step-by-Step Protocol
Sebutylazine-d5 (ethyl-d5) is primarily used as an internal standard for the quantification of Sebuthylazine in various matrices, most commonly environmental samples like water and soil, by Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocol: Determination of Sebuthylazine in Water by GC-MS
This protocol is adapted from established methods for the analysis of triazine pesticides in water.[15][16][17]
5.1.1. Materials and Reagents
-
Sebutylazine analytical standard
-
Sebutylazine-d5 (ethyl-d5) internal standard
-
Methanol, pesticide residue grade
-
Dichloromethane, pesticide residue grade
-
Ethyl acetate, pesticide residue grade
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Sodium sulfate, anhydrous
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
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Deionized water
-
Sample collection vials
5.1.2. Preparation of Standards
-
Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of Sebuthylazine and Sebuthylazine-d5 into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume. Store at -20°C.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the Sebuthylazine stock solution with a suitable solvent (e.g., ethyl acetate) to achieve a range of concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard Spiking Solution (e.g., 10 µg/mL): Dilute the Sebuthylazine-d5 stock solution with methanol.
5.1.3. Sample Preparation (Solid-Phase Extraction)
-
Sample Fortification: To a 100 mL water sample, add a known amount of the Sebuthylazine-d5 internal standard spiking solution (e.g., 100 µL of a 10 µg/mL solution to achieve a final concentration of 10 ng/mL).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Elution: Elute the analytes from the cartridge with 5 mL of ethyl acetate into a collection tube.
-
Drying and Concentration: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
5.1.4. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (suggested):
-
Sebutylazine: m/z (quantification ion), m/z (confirmation ions)
-
Sebutylazine-d5: m/z (quantification ion + 5 Da), m/z (confirmation ions + 5 Da)
-
-
5.1.5. Data Analysis and Quantification
-
Generate a calibration curve by plotting the ratio of the peak area of Sebutylazine to the peak area of Sebuthylazine-d5 against the concentration of the Sebutylazine calibration standards.
-
Determine the concentration of Sebuthylazine in the unknown samples by calculating the peak area ratio and interpolating from the calibration curve.
Caption: General workflow for the analysis of Sebuthylazine using Sebuthylazine-d5 as an internal standard.
Conclusion
Sebutylazine-d5 (ethyl-d5) is an indispensable tool for researchers and analytical scientists requiring accurate and reliable quantification of the herbicide Sebuthylazine. Its use as an internal standard in Isotope Dilution Mass Spectrometry effectively mitigates matrix effects and other sources of analytical variability, ensuring the integrity of the data. This guide provides a foundational understanding of its chemical properties, synthesis, and a practical protocol for its application, empowering scientists to achieve high-quality results in their analytical endeavors.
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